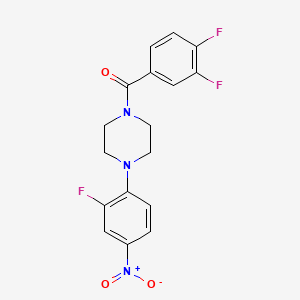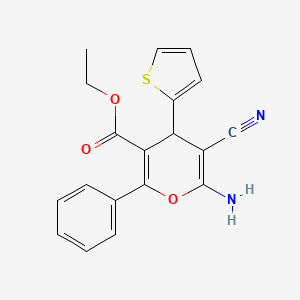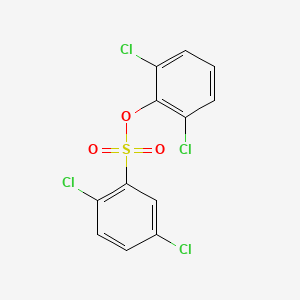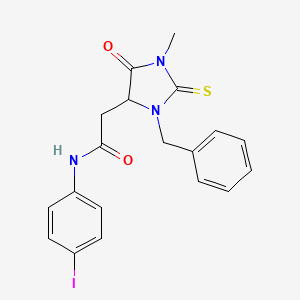![molecular formula C17H13N3OS B5068664 N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5068664.png)
N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide, also known as PADIT, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic molecule that has been synthesized using various methods and has shown promising results in various applications.
作用機序
The mechanism of action of N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide is not fully understood, but it is believed to act by inhibiting various cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. It also interacts with various cellular targets, including DNA, RNA, and proteins, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects, including reducing oxidative stress, modulating immune responses, and regulating cellular signaling pathways. It has also been shown to have low toxicity and good biocompatibility, making it a promising candidate for further development.
実験室実験の利点と制限
N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide has several advantages for lab experiments, including its easy synthesis, low cost, and high stability. However, it also has some limitations, including its poor solubility in water and limited availability in the market.
将来の方向性
For N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide include further studies on its mechanism of action, optimization of its synthesis method, and development of its therapeutic potential in various diseases. Additionally, the development of novel formulations and delivery systems for N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide could enhance its efficacy and bioavailability.
合成法
N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide can be synthesized using various methods, including the reaction of 4-aminobenzenediazonium chloride with 2-thiophenecarboxylic acid, followed by the reduction of the diazonium salt. Another method involves the reaction of 4-nitroaniline with 2-thiophenecarboxylic acid, followed by the reduction of the nitro group. Both methods yield N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide as a yellow crystalline solid with a melting point of 242-244°C.
科学的研究の応用
N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections. In cancer research, N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide has shown promising results in inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and reducing tumor size in animal models. In inflammation research, N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide has shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In microbial infections, N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide has shown antimicrobial activity against various pathogens, including bacteria, fungi, and viruses.
特性
IUPAC Name |
N-(4-phenyldiazenylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS/c21-17(16-7-4-12-22-16)18-13-8-10-15(11-9-13)20-19-14-5-2-1-3-6-14/h1-12H,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRCOUHFSMPFBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301038334 |
Source


|
| Record name | 2-Thiophenecarboxamide, N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301038334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
316152-09-7 |
Source


|
| Record name | 2-Thiophenecarboxamide, N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301038334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(cyclopropylcarbonyl)-4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B5068582.png)
![{5-[(7-methoxy-1,3-benzodioxol-5-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B5068585.png)
![11-(2-ethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5068589.png)
![N-{1-[1-(cyclobutylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B5068596.png)

![3-[(4-ethyl-1-piperazinyl)methyl]phenol](/img/structure/B5068615.png)
![2-{5-[4-(diethylamino)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}phenol](/img/structure/B5068623.png)

![3,5-dimethyl-N-[3-(2-nitrophenyl)-2-propen-1-ylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5068636.png)



![N-{[(2-ethyl-4-iodophenyl)amino]carbonothioyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5068673.png)
![4-(2-{4-[(4-bromobenzyl)oxy]phenyl}-1-cyanovinyl)benzonitrile](/img/structure/B5068679.png)